molecular formula C10H19N3O2 B6610682 tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate CAS No. 2866317-79-3

tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate

Cat. No.: B6610682
CAS No.: 2866317-79-3
M. Wt: 213.28 g/mol
InChI Key: BLJSZJVEHAMOIK-UHFFFAOYSA-N
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Description

tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate is a carbamate derivative featuring a tert-butyl protecting group and a 3H-diazirin-3-yl moiety within its butyl chain. The diazirine ring (a three-membered heterocycle with two nitrogen atoms) confers unique photoreactivity, making this compound valuable in photoaffinity labeling studies. Upon UV irradiation, the diazirine group generates highly reactive carbene intermediates, enabling covalent crosslinking with proximal biomolecules—a critical tool for mapping molecular interactions in drug discovery and structural biology .

Properties

IUPAC Name

tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c1-10(2,3)15-9(14)11-7-5-4-6-8-12-13-8/h8H,4-7H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJSZJVEHAMOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC1N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate typically involves the reaction of diazirine-containing intermediates with tert-butyl carbamate. The reaction conditions often require the use of organic solvents and controlled temperatures to ensure the stability of the diazirine ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate undergoes various chemical reactions, including:

    Photolysis: The diazirine ring can be activated by UV light, leading to the formation of reactive carbene intermediates.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the diazirine ring or the carbamate group is replaced by other functional groups.

Common Reagents and Conditions:

    Photolysis: UV light sources are commonly used to induce photolysis.

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, alcohols) and appropriate solvents are used under controlled temperatures.

Major Products Formed:

    Photolysis: Reactive carbene intermediates that can further react with surrounding molecules.

    Substitution Reactions: Substituted products where the original functional groups are replaced by new ones.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate is used in photochemical studies to generate reactive intermediates for various synthetic applications.

Biology: The compound is employed in biological research for photoaffinity labeling, a technique used to study protein-ligand interactions by covalently attaching a photoreactive probe to a target protein upon UV irradiation.

Medicine: In medicinal chemistry, this compound is explored for its potential in drug development, particularly in designing photoactivatable drugs that can be activated at specific sites within the body.

Industry: In industrial applications, this compound is used in the development of advanced materials and coatings that require precise control over chemical reactivity.

Mechanism of Action

The primary mechanism of action for tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate involves the generation of reactive carbene intermediates upon UV irradiation. These intermediates can insert into various chemical bonds, leading to the formation of covalent linkages with target molecules. This property is particularly useful in photoaffinity labeling, where the compound covalently attaches to target proteins, allowing for the study of protein-ligand interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Carbamate Family

The following compounds share the tert-butyl carbamate backbone but differ in substituent groups, leading to distinct chemical and biological properties:

Compound Name CAS Number Molecular Formula Functional Groups Key Properties/Applications
tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate Not available C₁₀H₁₉N₃O₂ Carbamate, diazirine Photoaffinity labeling, UV crosslinking
tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate 1052713-47-9 C₁₁H₂₂N₂O₃ Carbamate, hydroxypiperidin Chiral intermediate in drug synthesis
tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate 2940859-48-1 C₁₂H₂₂N₂O₃ Carbamate, oxoazepane Potential use in peptide modification

Key Observations:

  • Diazirine vs. Hydroxypiperidin/Oxoazepane: The diazirine group in the target compound enables photoreactivity, absent in the hydroxypiperidin and oxoazepane analogs. The latter two feature polar functional groups (hydroxyl, ketone) that enhance solubility in aqueous systems, whereas the diazirine group increases hydrophobicity .
  • Synthetic Utility: All three compounds serve as intermediates in organic synthesis. The hydroxypiperidin derivative (CAS 1052713-47-9) is particularly useful in chiral synthesis due to its stereochemical rigidity, while the oxoazepane analog (CAS 2940859-48-1) may undergo ring-opening reactions for heterocycle functionalization .

Comparison with Enzyme-Inducing tert-butyl Derivatives

Compound Name CAS Number Key Effects Mechanism
BHA 25013-16-5 ↑ Hepatic glutathione S-transferase (5–10×) Electrophile detoxification via conjugation
Target Diazirinyl Carbamate N/A Photoreactive crosslinking Carbene-mediated covalent binding

Key Differences:

  • Functional Group Impact: BHA’s phenolic hydroxyl group directly participates in antioxidant activity and enzyme induction, whereas the tert-butyl group in the diazirinyl carbamate primarily serves as a steric protector. The diazirine’s reactivity is orthogonal to BHA’s redox properties .
  • Biological Targets: BHA modulates phase II detoxification enzymes (e.g., glutathione S-transferase), while the diazirinyl carbamate is engineered for covalent engagement with proteins or nucleic acids in experimental settings .

Research Findings and Implications

  • Photoaffinity Labeling: The diazirine group’s carbene intermediates enable precise mapping of ligand-receptor interactions, a feature unmatched by hydroxypiperidin or oxoazepane analogs .
  • Its tert-butyl group likely minimizes metabolic degradation rather than influencing enzymatic activity .
  • Synthetic Flexibility: The tert-butyl carbamate group in all three analogs enhances stability during synthetic workflows, though the diazirinyl variant requires light-protected handling .

Biological Activity

tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate is a compound notable for its unique structural features, including a tert-butyl group, a carbamate functional group, and a diazirine moiety. The diazirine group imparts photoreactive properties, allowing the compound to form covalent bonds with biomolecules upon exposure to UV light. This characteristic is particularly valuable in biochemical applications, such as photoaffinity labeling, where selective labeling of proteins is essential for studying protein-ligand interactions.

Chemical Structure and Properties

The molecular formula for this compound is C_{12}H_{20}N_{2}O_{2}, with a molecular weight of approximately 228.30 g/mol. The compound's structure is represented below:

tert butyl N 4 3H diazirin 3 yl butyl carbamate\text{tert butyl N 4 3H diazirin 3 yl butyl carbamate}

The primary mechanism of action involves the generation of reactive carbene intermediates upon UV irradiation. These intermediates can insert into various chemical bonds, leading to the formation of covalent linkages with target molecules. This property is particularly useful in photoaffinity labeling, which allows researchers to covalently attach the compound to target proteins, facilitating the study of protein interactions and functions.

1. Photoaffinity Labeling

The compound is extensively used in biological research for photoaffinity labeling. This technique helps elucidate protein-ligand interactions by covalently attaching a photoreactive probe to a target protein upon UV exposure. Research indicates that compounds containing diazirine groups can selectively label target proteins without significantly altering their function, making them valuable in therapeutic studies.

2. Therapeutic Potential

Studies have shown that diazirine-containing compounds exhibit promise in various therapeutic areas due to their ability to selectively interact with biomolecules. For instance, research has indicated that similar compounds can exhibit anti-proliferative effects on human cells, highlighting their potential in cancer therapy .

Case Study 1: Interaction Studies

A study focused on the interaction of this compound with tubulin revealed that the compound could effectively bind to this protein, leading to mitotic arrest and subsequent differentiation in acute myeloid leukemia cells . The study utilized a chemoproteomics approach to identify binding targets and assess the compound's efficacy.

Case Study 2: Selectivity in Cancer Cells

Another investigation assessed the cytotoxic effects of diazirine-based compounds on cancer stem cells (CSCs). The results indicated that these compounds preferentially targeted CSCs while sparing normal cells, suggesting their potential for selective cancer therapies .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and applications of compounds similar to this compound:

Compound NameStructureUnique Features
Tert-butyl ethyl(2-hydroxyethyl)carbamateStructureLacks diazirine moiety; used for simpler labeling applications
Tert-butyl (2-(3-(4-hydroxyphenyl)-3H-diazirin-3-yl)ethyl)carbamateStructureDifferent aromatic substituent; potential differences in reactivity
N-{2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethyl}carbamateStructureIncorporates an amino group; may exhibit different biological properties

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